2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine
Description
This guanidine derivative features a cyclopentyl ring substituted with a 3,4-dimethoxyphenyl group and a methyl-guanidine moiety. The cyclopentyl spacer may confer conformational rigidity, distinguishing it from linear or less constrained analogues .
Properties
CAS No. |
112706-39-5 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]guanidine |
InChI |
InChI=1S/C15H23N3O2/c1-19-12-6-5-11(9-13(12)20-2)15(7-3-4-8-15)10-18-14(16)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H4,16,17,18) |
InChI Key |
MMNDPPWWQBTVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN=C(N)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences among guanidine-based compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., 4-cyanophenyl in or pyridyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Receptor Binding: DTG () is a known sigma-1 receptor ligand, while the target compound’s cyclopentyl-dimethoxyphenyl structure could favor interactions with adrenergic or dopaminergic receptors due to its resemblance to catecholamine-like scaffolds .
- Metabolic Stability : The cyclopentyl group may reduce oxidative metabolism compared to linear alkyl chains (e.g., in cimetidine derivatives from ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine?
- Methodological Answer :
- Cyclopentyl Ring Formation : Transition metal-catalyzed cyclization of 3,4-dimethoxyphenyl precursors (e.g., Pd-catalyzed C–H activation) to construct the cyclopentane scaffold .
- Guanidine Group Introduction : Nucleophilic substitution or condensation reactions (e.g., using carbodiimides or thiourea derivatives) to attach the guanidine moiety .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) and recrystallization in ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions, cyclopentyl ring geometry) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : For definitive stereochemical assignment, though limited due to crystallization challenges .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC50 values with structurally related guanidines .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Pd) .
- Byproduct Analysis : LC-MS to identify impurities (e.g., incomplete cyclization products) and adjust stoichiometry .
- Solvent-Free Approaches : Mechanochemical synthesis to reduce solvent waste and enhance reaction efficiency .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to identify critical functional groups .
- Dose-Response Reproducibility : Triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC50 consistency .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases or bacterial topoisomerases) .
- Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize nucleophilic/electrophilic reactivity .
Analytical and Mechanistic Questions
Q. What advanced spectroscopic techniques elucidate its interaction with metal ions?
- Methodological Answer :
- Derivative Spectrophotometry : Monitor Ca binding via shifts in UV-Vis spectra (200–400 nm) using bis-substituted guanidine analogs .
- Electron Spin Resonance (ESR) : Detect radical intermediates in redox-active pathways (e.g., under oxidative stress conditions) .
Q. How to assess its stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
